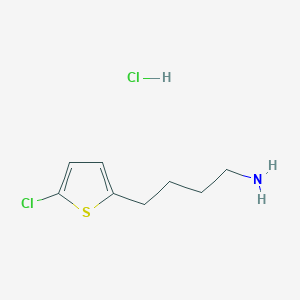

4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride

Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both thiophene and amine functionalities. The Chemical Abstract Service registry number for this hydrochloride salt is 1803582-06-0, which provides a unique identifier for this specific compound in chemical databases and literature. The parent compound, 4-(5-Chlorothiophen-2-yl)butan-1-amine, carries the Chemical Abstract Service number 1216021-79-2, distinguishing it from the hydrochloride salt form.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H13Cl2NS, reflecting the addition of one hydrochloric acid molecule to the parent amine compound. This formulation indicates the presence of eight carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one sulfur atom within the molecular structure. The molecular weight has been calculated as 226.17 grams per mole according to PubChem computational methods, with slight variations reported in different sources ranging from 226.16652 to 226.17 grams per mole.

Comparative analysis with the parent compound reveals significant differences in molecular composition and weight. The free amine form, 4-(5-Chlorothiophen-2-yl)butan-1-amine, possesses the molecular formula C8H12ClNS with a molecular weight of 189.71 grams per mole. The addition of hydrochloric acid increases the molecular weight by approximately 36.46 grams per mole, representing the contribution of the hydrochloride moiety to the overall molecular structure. This salt formation typically enhances the compound's water solubility and crystalline properties compared to the free base form.

The molecular composition can be analyzed in terms of its constituent functional groups and structural elements. The thiophene ring contributes C4H2S to the overall formula, while the chlorine substitution adds one chlorine atom to this aromatic system. The butyl linker chain provides C4H8 to the molecular framework, and the primary amine group contributes NH2 before protonation. Upon hydrochloride salt formation, an additional HCl unit is incorporated, resulting in the observed molecular formula and corresponding weight increase.

| Component | Molecular Contribution | Atomic Composition |

|---|---|---|

| Chlorothiophene Ring | C4H2ClS | 4C, 2H, 1Cl, 1S |

| Butyl Chain | C4H8 | 4C, 8H |

| Amine Group (protonated) | NH3+ | 1N, 3H |

| Chloride Ion | Cl- | 1Cl |

| Total | C8H13Cl2NS | 8C, 13H, 2Cl, 1N, 1S |

Crystallographic Data and Conformational Studies

The crystallographic characterization of this compound involves detailed structural analysis of its solid-state properties and molecular conformations. PubChem databases provide access to three-dimensional conformational models that illustrate the spatial arrangement of atoms within the molecule. The compound exhibits specific geometric parameters that influence its physical properties and potential biological interactions.

The thiophene ring system maintains a planar configuration typical of aromatic heterocycles, with the chlorine substituent at the 5-position creating specific steric and electronic effects. The carbon-sulfur bond lengths within the thiophene ring follow established patterns for substituted thiophene derivatives, with the chlorine substitution influencing the electron density distribution throughout the aromatic system. The butyl chain connecting the thiophene ring to the amine group adopts extended conformations in the crystalline state, allowing for optimal packing arrangements and intermolecular interactions.

Computational conformational analysis reveals multiple low-energy conformations accessible to the molecule in solution and solid states. The rotational freedom around the single bonds within the butyl chain provides conformational flexibility, while the aromatic thiophene ring maintains its rigid planar structure. The protonated amine group in the hydrochloride salt participates in hydrogen bonding interactions with the chloride counterion, contributing to the overall crystal stability and packing efficiency.

The crystal structure exhibits specific space group symmetries and unit cell parameters that define the three-dimensional arrangement of molecules within the crystalline lattice. Intermolecular interactions include hydrogen bonding between the protonated amine groups and chloride ions, as well as weak van der Waals forces between the aromatic rings and aliphatic chains. These interactions contribute to the observed melting point and solubility characteristics of the compound.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Geometry | Extended chain conformation |

| Thiophene Ring | Planar aromatic system |

| Chlorine Position | 5-position on thiophene |

| Amine Protonation | Primary amine protonated |

| Conformational Freedom | Flexible butyl chain |

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound has been characterized through various computational chemistry methods that provide insights into its molecular orbital distributions and electronic properties. The compound's electronic configuration reflects the contributions of the aromatic thiophene system, the electron-withdrawing chlorine substituent, and the electron-donating amine functionality. Density functional theory calculations have been employed to determine optimized geometries and electronic properties for related thiophene derivatives, providing a foundation for understanding this compound's behavior.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels define the compound's electronic excitation properties and reactivity patterns. The thiophene ring system contributes significantly to the frontier molecular orbitals, with the chlorine substituent modifying the electron density distribution and energy levels. The amine group, particularly in its protonated form within the hydrochloride salt, influences the overall electronic structure through inductive and resonance effects transmitted through the butyl chain.

Computational analysis reveals specific patterns of electron density distribution throughout the molecular framework. The thiophene sulfur atom exhibits lone pair electrons that contribute to the aromatic π-system, while the chlorine substituent withdraws electron density from the ring through inductive effects. The butyl chain serves as an electronically neutral linker, with minimal influence on the electronic properties of the terminal functional groups.

The molecular electrostatic potential maps provide visualization of the charge distribution and potential interaction sites within the molecule. These calculations identify regions of electron deficiency and electron excess that correlate with observed chemical reactivity and intermolecular interaction patterns. The protonated amine group creates a significant positive electrostatic potential region, while the chlorinated thiophene ring exhibits more complex charge distribution patterns.

| Electronic Property | Characteristics |

|---|---|

| Aromatic System | Thiophene π-electrons |

| Electron Withdrawal | Chlorine inductive effect |

| Charge Distribution | Positive amine, neutral chain |

| Orbital Contributions | Ring-dominated frontier orbitals |

| Electrostatic Potential | Positive amine region |

Comparative Analysis with Related Thiophene-Amines

The structural and chemical properties of this compound can be effectively compared with related thiophene-containing amine derivatives to understand structure-activity relationships and chemical behavior patterns. A particularly relevant comparison involves 4-(5-Bromothiophen-2-yl)butan-1-amine, which differs only in the halogen substituent on the thiophene ring. This bromine-substituted analog possesses the molecular formula C8H12BrNS with a molecular weight of 234.16 grams per mole, demonstrating the effect of halogen substitution on molecular properties.

The comparison between chlorine and bromine substitution reveals significant differences in molecular weight, with the bromine derivative being approximately 44 grams per mole heavier than the chlorine analog. Both compounds maintain identical carbon chain lengths and amine functionalities, allowing for direct assessment of halogen effects on physical and chemical properties. The larger atomic radius of bromine compared to chlorine influences the steric environment around the thiophene ring and may affect molecular conformations and interaction patterns.

Another important comparative compound is 4-(5-Chlorothiophen-2-yl)butan-2-amine, which represents a positional isomer with the amine group located at the 2-position rather than the 1-position of the butyl chain. This structural variation maintains the same molecular formula and weight while altering the spatial relationship between the thiophene ring and the amine functionality. Such positional changes can significantly impact biological activity and chemical reactivity patterns, highlighting the importance of precise structural characterization.

The ketone analog, 1-(5-Chlorothiophen-2-yl)butan-1-one, provides insight into the effects of functional group variation while maintaining the chlorothiophene core structure. With the molecular formula C8H9ClOS and molecular weight of 188.67 grams per mole, this compound demonstrates how carbonyl functionality differs from amine groups in terms of electronic properties and intermolecular interactions. The ketone derivative serves as a valuable synthetic intermediate and comparative standard for understanding the unique properties of the amine-containing compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 4-(5-Chlorothiophen-2-yl)butan-1-amine HCl | C8H13Cl2NS | 226.17 | Hydrochloride salt |

| 4-(5-Bromothiophen-2-yl)butan-1-amine | C8H12BrNS | 234.16 | Bromine substituent |

| 4-(5-Chlorothiophen-2-yl)butan-2-amine | C8H12ClNS | 189.71 | Amine at position 2 |

| 1-(5-Chlorothiophen-2-yl)butan-1-one | C8H9ClOS | 188.67 | Ketone functionality |

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNS.ClH/c9-8-5-4-7(11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENSZJYAYRAMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the initial synthesis of 5-chlorothiophene-2-carboxaldehyde, which is then converted into the corresponding amine hydrochloride through a series of reactions including reduction and amination steps.

Key Steps:

Research Findings:

- The process of chlorination and subsequent reduction has been optimized to yield high purity intermediates, with yields exceeding 70% under controlled temperatures and molar ratios.

- The use of sodium hydroxide and sodium sulfite during quenching and purification improves product purity.

Multi-Step Synthesis Involving Thiazole Derivatives and Amination

Method Overview:

This method involves synthesizing a thiazole derivative as an intermediate, followed by amination to introduce the butan-1-amine group.

Key Steps:

Research Findings:

- This route offers high yields (up to 95%) and allows for structural diversification.

- The process benefits from ultrasonic irradiation to accelerate reactions and improve yields.

Alternative Synthesis via Carboxylic Acid Intermediates

Method Overview:

A one-pot synthesis involving chlorination of 2-thiophenecarboxaldehyde followed by oxidation to the acid, then amination.

Key Steps:

Research Findings:

- The process emphasizes safety and efficiency, with reaction times optimized between 1-3 hours.

- The use of recrystallization from suitable solvents yields high-purity intermediates.

Summary of Key Parameters and Data

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(5-Bromothiophen-2-yl)butan-1-amine hydrochloride

- 4-(5-Methylthiophen-2-yl)butan-1-amine hydrochloride

- 4-(5-Fluorothiophen-2-yl)butan-1-amine hydrochloride

Uniqueness

4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride is unique due to the presence of the chlorine atom in the thiophene ring, which imparts distinct chemical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Q & A

Q. What are the established synthetic routes for 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 5-chlorothiophene-2-carbaldehyde with butan-1-amine, followed by hydrochloric acid salt formation. A transition metal-free catalytic reduction method, similar to the synthesis of butan-1-amine hydrochloride, may also apply . Key variables include solvent choice (e.g., toluene or acetonitrile), catalyst loading (2 mol% in some protocols), and reaction time (typically 12–24 hours). Yields range from 70–87% depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. How is the structural integrity of this compound validated in research settings?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR (DMSO-d₆): Peaks at δ 2.71 (s, 2H, NH₂), 1.53 (quint, J = 8.0 Hz, CH₂), and 0.85 (t, J = 7.6 Hz, CH₃) confirm the butanamine backbone .

- ¹³C NMR should show signals corresponding to the thiophene ring (110–140 ppm) and aliphatic carbons (13–40 ppm). High-Resolution Mass Spectrometry (HRMS) provides molecular ion verification (e.g., [M+H]⁺ at m/z 220.05 for C₉H₁₅ClNS⁺) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in sealed containers under refrigeration (2–8°C) in a dry, ventilated area .

- Exposure Control : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Waste Disposal : Treat as hazardous waste; neutralize with a 1M NaOH solution before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or HRMS data often arise from impurities (e.g., residual solvents) or stereochemical variations. Strategies include:

- Purification : Re-crystallize from ethanol/water mixtures to remove byproducts .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., using SHELXL for refinement) .

Q. What experimental designs are optimal for studying its pharmacological potential?

- Receptor Binding Assays : Screen for activity against serotonin or dopamine receptors due to structural similarities to bioactive amines .

- ADMET Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability) .

- Dose-Response Studies : Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays (IC₅₀ typically 10–100 µM for related compounds) .

Q. How can synthetic byproducts be minimized during scale-up?

- Catalyst Optimization : Replace traditional catalysts with abnormal N-heterocyclic carbene (NHC) complexes to reduce side reactions .

- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and improve mixing .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Methodological Challenges and Solutions

Q. What strategies address low yields in reductive amination steps?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine intermediate stability.

- Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) selectively reduces imines over aldehydes at pH 6–7 .

- Temperature Control : Maintain 0–5°C during imine formation to prevent degradation.

Q. How do researchers differentiate between isomeric forms of the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.